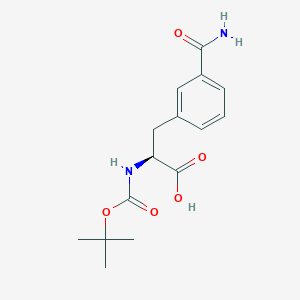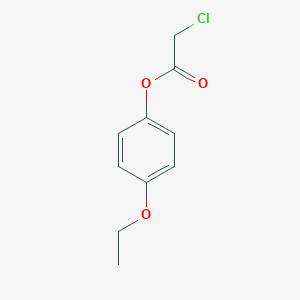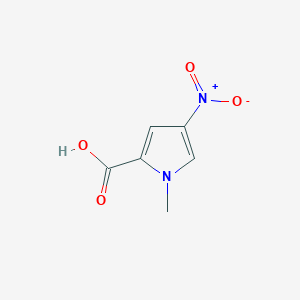![molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6](/img/structure/B51436.png)
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
Overview
Description
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl is a chemical compound with the molecular formula C56H48N2 and a molecular weight of 749.01 g/mol . It is widely recognized for its application as a sky-blue fluorescent emitter in organic light-emitting diode (OLED) devices . The compound is also known for its electron-rich nature due to the presence of two triarylamine end units .
Mechanism of Action
Target of Action
DPAVBi is primarily targeted towards organic electronic devices, particularly in the field of optoelectronics . It is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLEDs) and as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF)-OLED devices .
Mode of Action
DPAVBi, bearing two triarylamine end units, is electron-rich in nature . This allows it to interact effectively with the electronic systems of OLEDs. When an electric current is applied, DPAVBi emits a sky-blue fluorescence, enhancing the visual output of the device .
Biochemical Pathways
The compound can be prepared through the Grignard reaction of brominated tetrahydrofuran and p-toluidine, or through the condensation reaction of 4,4’-dibromo diphenylmethane and p-toluidine .
Result of Action
The primary result of DPAVBi’s action is the emission of sky-blue fluorescence when used in OLED devices . This makes it an effective material for enhancing the color and brightness of electronic displays.
Action Environment
The efficacy and stability of DPAVBi are influenced by environmental factors. It should be stored at room temperature in a cool, dry place . Exposure to heat sources and open flames should be avoided to maintain its stability and prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl can be achieved through several methods:
Grignard Reaction: One method involves the bromination of tetrahydrofuran followed by a reaction with p-toluidine.
Condensation Reaction: Another method includes heating 4,4’-dibromobiphenyl with p-toluidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above-mentioned methods to ensure high yield and purity. The compound is often purified through sublimation to achieve ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a dopant for fluorescent host materials in the fabrication of OLEDs.
Biology: The compound’s fluorescent properties make it useful in biological imaging and diagnostic applications.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis[2-(4-(N,N-di-p-tolylamino)phenyl)vinyl]biphenyl
- 4,4’-Bis[4-(N,N-di-p-tolylamino)styryl]biphenyl
Uniqueness
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl stands out due to its high purity and efficiency as a sky-blue fluorescent emitter. Its electron-rich nature and excellent hole-transporting properties make it superior to other similar compounds in the development of OLED devices .
Properties
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347461 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119586-44-6 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)






acetic acid](/img/structure/B51367.png)




![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
